molecular formula C10H12BrN B2804251 (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine CAS No. 794507-89-4

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Cat. No. B2804251
CAS RN: 794507-89-4
M. Wt: 226.117
InChI Key: PHUSWQSCHYYQQF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, also known as (R)-7-Bromo-THN, is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of tetrahydronaphthalene (THN), which is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single bond. The addition of the bromine atom to the THN ring structure increases its stability and enhances its reactivity. The compound has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of new materials.

Scientific Research Applications

Bio-catalytic Asymmetric Synthesis

A study by Taşdemir et al. (2020) explored the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, using aromatic α-halohydrins like 2-bromo-1-(naphthalen-2-yl)ethanol, which can be derived from compounds similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This process utilized Lactobacillus curvatus strains as biocatalysts and achieved high yield and enantiomerically pure forms of the precursors, highlighting the potential for green chemistry applications in pharmaceutical synthesis Taşdemir, V., Kalay, E., Dertli, E., & Şahin, E. (2020). Biocatalysis and Biotransformation.

Asymmetric Synthesis in Drug Development

The synthesis of optically active compounds is crucial in drug development for ensuring the desired therapeutic effects. Suzuki et al. (1986) demonstrated the use of bromolactonization in producing optically active anthracyclinones, which are vital in cancer treatment. The process involved derivatives of 2-acetyl-3,4-dihydronaphthalene, related to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, showcasing the importance of such compounds in synthesizing key pharmaceutical intermediates Suzuki, M., Kimura, Y., & Terashima, S. (1986). Bulletin of the Chemical Society of Japan.

Molecular Structure Studies

Understanding the molecular structures of complex compounds is essential for pharmaceutical development. Petit et al. (2007) investigated the structure of R207910, a novel anti-tuberculosis agent, which includes a bromo-naphthalenyl component similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Their research provided insights into the compound's conformation and interactions, contributing to the development of more effective tuberculosis treatments Petit, S., Coquerel, G., Meyer, C., & Guillemont, J. (2007). Journal of Molecular Structure.

properties

IUPAC Name

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSWQSCHYYQQF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

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